![molecular formula C6H10N2OS B2654082 (3-Methyl-2-methylsulfanylimidazol-4-yl)methanol CAS No. 107718-01-4](/img/structure/B2654082.png)
(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol
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Description
(3-Methyl-2-methylsulfanylimidazol-4-yl)methanol, also known as MIM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIM is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Scientific Research Applications
Catalysis and Chemical Synthesis
- N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes: Methanol acts as both a C1 synthon and H2 source in selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process tolerates various amines and allows for the synthesis of pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, showcasing methanol's synthetic value in organic synthesis (Sarki et al., 2021).
Material Science
- Nanoscale Zeolitic Imidazolate Frameworks (ZIFs): The synthesis of well-shaped nanocrystals of ZIF-8, a type of zeolitic imidazolate framework, is achieved by reacting Zn(NO3)2·6H2O with an excess of 2-methylimidazole in methanol at room temperature. This method yields nanocrystals with a narrow size distribution, highlighting the utility of methanol and imidazole derivatives in the preparation of microporous materials (Cravillon et al., 2009).
Biofuels and Renewable Energy
- Transesterification for Biodiesel Production: The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) is utilized as both a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol. This process demonstrates an efficient and economic approach for biodiesel production, showcasing the role of imidazole-based ionic liquids in renewable energy technologies (Sun et al., 2017).
Biotechnology
- Methanol Utilization in Escherichia coli for Specialty Chemical Production: Engineering E. coli to utilize methanol via the NAD-dependent methanol dehydrogenase from Bacillus stearothermophilus demonstrates the organism's conversion of methanol into biomass components. This establishes a foundation for using methanol as a substrate in microbial biotechnology for producing chemicals and fuels (Whitaker et al., 2017).
properties
IUPAC Name |
(3-methyl-2-methylsulfanylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3,9H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNXGJXVXAVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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